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Compound of Interest

7-Bromo-5-chloro-1H-pyrrolo[2,3-
Compound Name: o
cJpyridine

Cat. No.: B2876172

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 7-Bromo-5-
chloro-1H-pyrrolo[2,3-c]pyridine

Executive Summary

7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine, an analogue of 5,7-dihalogenated 6-azaindole,
has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique
electronic and structural features, characterized by a fused pyrrole and pyridine ring system
with differentiated halogen substituents, render it an exceptionally versatile scaffold for the
synthesis of complex molecular architectures. This guide provides a comprehensive technical
overview of its core chemical properties, reactivity profile, synthesis, and strategic applications,
particularly in the development of targeted therapeutics like kinase inhibitors. The discussion is
tailored for researchers, chemists, and drug development professionals, offering field-proven
insights into the causality behind its synthetic utility and practical, validated protocols.

Core Physicochemical and Structural Properties

7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine is a halogenated heterocyclic compound
belonging to the azaindole family. Azaindoles are recognized as "privileged structures™ in drug
discovery, acting as bioisosteres of indoles and purines, which allows them to modulate
biological processes effectively.[1] The strategic placement of bromine and chlorine atoms on
the pyridine ring segment creates distinct reactive centers, which is fundamental to its utility as
a synthetic intermediate.
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Molecular Structure

The foundational structure is a pyrrolo[2,3-c]pyridine core, which consists of a five-membered
pyrrole ring fused to a six-membered pyridine ring. The halogenation pattern—chlorine at
position 5 and bromine at position 7—is critical to its reactivity profile.
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Caption: Chemical Structure of 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine.

Physicochemical Data

The following table summarizes the key physicochemical properties of the compound. This
data is essential for experimental design, including solvent selection, reaction temperature, and
purification strategies.

Property Value Source
CAS Number 945840-69-7 [2]
Molecular Formula C7H4BrCIN2 [2]
Molecular Weight 231.48 g/mol [2][3]

Solid (Typically off-white to
Appearance ) General Knowledge
light yellow powder)

Density 1.9+0.1 g/cm3 [2]
Boiling Point 393.3 £ 37.0 °C at 760 mmHg [2]
Flash Point 191.7 £ 26.5 °C [2]
LogP 2.27 [2]
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Synthesis and Reactivity

The synthetic value of 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine lies in the differential
reactivity of its halogen atoms and the N-H proton of the pyrrole ring. This allows for sequential,
site-selective modifications, which is a cornerstone of modern synthetic strategy for building
complex drug candidates.

General Synthetic Approach

While proprietary industrial syntheses may vary, a common academic approach involves the
construction of the azaindole core followed by selective halogenation. The causality behind this
strategy is to introduce the less reactive chloro group first, followed by the more reactive bromo
group, or to leverage directing group effects to achieve the desired regiochemistry.

Caption: A generalized synthetic workflow for dihalogenated pyrrolopyridines.

Key Reactivity Insights

e N-H Acidity and Protection: The pyrrole N-H proton is moderately acidic and can be
deprotonated with a suitable base.[4] This site is often protected during subsequent reactions
to prevent unwanted side reactions. Common protecting groups include Boc, SEM (2-
(trimethylsilyl)ethoxymethyl), or a simple sulfonyl group. The choice of protecting group is
critical and often dictated by the conditions of downstream reactions and the final
deprotection strategy.

 Differential Halogen Reactivity for Cross-Coupling: The C-Br bond is generally more reactive
than the C-Cl bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-
Hartwig, Sonogashira). This differential reactivity is the most powerful feature of this scaffold.
It allows for a selective reaction at the C7-Br position while leaving the C5-Cl position intact
for a subsequent, different coupling reaction. This provides a robust and efficient pathway to
introduce two different substituents onto the pyridine ring. Research on related 7-azaindoles
demonstrates that chemoselective Suzuki-Miyaura coupling at a C-2 iodo position can be
achieved in the presence of a C-4 chloro position, highlighting the feasibility of such selective
transformations.[5]

» Electrophilic Substitution: The electron-rich pyrrole ring can be susceptible to electrophilic
substitution, typically at the C3 position. However, the presence of the electron-withdrawing
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pyridine ring and halogen atoms deactivates the system compared to simple pyrrole.

Experimental Protocol: N-Protection and Selective
Suzuki Coupling

The following protocol is a representative, self-validating system for utilizing 7-Bromo-5-
chloro-1H-pyrrolo[2,3-c]pyridine in a synthetic workflow. It demonstrates the principles of N-
H protection followed by selective cross-coupling.

Part A: N-H Protection with a Benzenesulfonyl Group

Setup: To a solution of 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous
THF in a flame-dried flask under a nitrogen atmosphere, add sodium hydride (NaH, 60%
dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

Activation: Stir the mixture at 0 °C for 30 minutes. The evolution of hydrogen gas should
cease.

Reaction: Add benzenesulfonyl chloride (1.1 eq) dropwise via syringe.

Completion: Allow the reaction to warm to room temperature and stir for 4-6 hours,
monitoring by TLC until the starting material is consumed.

Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl
solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with
brine, dry over anhydrous Na=SO4, and concentrate under reduced pressure.

Purification: Purify the crude residue by column chromatography on silica gel to yield the N-
protected product.

Part B: Chemoselective Suzuki-Miyaura Cross-Coupling at C7

e Setup: In a reaction vessel, combine the N-protected 7-bromo-5-chloro-azaindole (1.0 eq),
the desired arylboronic acid (1.5 eq), and a palladium catalyst such as Pd(PPhs)4 (0.05 eq).

e Solvent and Base: Add a degassed mixture of a solvent like 1,4-dioxane and an aqueous
solution of a base, typically 2M NazCOs.
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e Reaction: Heat the mixture under a nitrogen atmosphere at 80-100 °C for 6-12 hours,
monitoring by TLC or LC-MS. The choice of temperature and time depends on the reactivity
of the boronic acid.

o Workup: After cooling to room temperature, dilute the mixture with water and extract with
ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SOa,
and concentrate.

« Purification: Purify the crude product via column chromatography to obtain the C7-arylated,
C5-chlorinated intermediate, which is now ready for a second coupling reaction or other
modifications.

Applications in Medicinal Chemistry and Drug
Discovery

The 7-azaindole scaffold is a cornerstone in modern drug design, particularly in the field of
oncology.[6][7] Its ability to form key hydrogen bond interactions with protein kinase hinges
makes it an ideal framework for designing potent and selective inhibitors.[1][8]

7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine serves as a high-value starting material for
building libraries of such inhibitors. The dihalogenated pattern allows for the systematic
exploration of the chemical space around the azaindole core, which is crucial for optimizing
potency, selectivity, and pharmacokinetic properties (ADME).

Key Therapeutic Areas:

¢ Kinase Inhibitors: The azaindole scaffold is prevalent in inhibitors targeting a wide range of
kinases.[1] For instance, derivatives have been developed as potent and selective covalent
inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for treating hepatocellular
carcinoma.[9] The scaffold is also central to the discovery of novel PI3K inhibitors for cancer
therapy.[8]

o Anticancer Agents: A broad review of 7-azaindole derivatives highlights their effectiveness as
anticancer agents, with substitutions at various positions of the ring system leading to potent
compounds.[7]
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+ Other CNS and Inflammatory Targets: The versatility of the azaindole core extends beyond
oncology, with derivatives showing activity as antagonists for receptors involved in
inflammation and agonists for nicotinic receptors.[6]

Synthetic Pathway Logic

7-Bromo-5-chloro-
1H-pyrrolo[2,3-c]pyridine

Selective Reaction 1
(e.g., Suzuki at C7-Br)

Intermediate with C5-ClI intact

Reaction 2
(e.g., Buchwald at C5-Cl)

Complex, di-substituted
Azaindole Derivative

SAR Studies & Lead Op@

Click to download full resolution via product page

Caption: Logical workflow for drug discovery using the dihalogenated scaffold.

Safety, Handling, and Procurement
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Safety: Like many halogenated heterocyclic compounds, 7-Bromo-5-chloro-1H-pyrrolo[2,3-
c]pyridine should be handled with appropriate personal protective equipment (PPE), including
gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated
fume hood. Refer to the supplier's Safety Data Sheet (SDS) for specific handling and toxicity
information.

Storage: Store in a tightly sealed container in a cool, dry place away from light and
incompatible materials.

Procurement: This compound is available from various commercial chemical suppliers. When
sourcing, it is crucial to obtain a certificate of analysis (CoA) to verify purity and identity, as
impurities can significantly impact the outcome of sensitive multi-step syntheses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine chemical
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2876172#7-bromo-5-chloro-1h-pyrrolo-2-3-c-
pyridine-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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